Carbendazim-d4

Food Safety Pesticide Residue Analysis Isotope Dilution Mass Spectrometry

Quantifying carbendazim residues in complex food and environmental matrices demands an internal standard that precisely corrects for matrix-induced ion suppression-errors can exceed 50% without isotopic matching. Carbendazim-d4 resolves this challenge as a ≥98 atom % D isotopologue, co-eluting with native carbendazim while providing a +4 Da mass shift for unequivocal MS discrimination. - Achieves ~2% repeatability and LOQs down to 0.02 µg/kg in water, meeting EU MRL compliance. - Available as ISO 17034 certified reference material, ensuring full metrological traceability. - Ships ambient; stable at room temperature or -20°C for long-term storage.

Molecular Formula C9H9N3O2
Molecular Weight 195.21 g/mol
CAS No. 291765-95-2
Cat. No. B020407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbendazim-d4
CAS291765-95-2
SynonymsN-1H-(Benzimidazol-d4)-2-yl-carbamic Acid Methyl Ester;  2-(Benzimidazole-d4)carbamic Acid Methyl Ester;  Carbendazole-d4;  BMC-d4;  MBC-d4;  BCM-d4;  BAS-3460-d4;  BAS-67054-d4;  CTR-6669; -d4
Molecular FormulaC9H9N3O2
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCOC(=O)NC1=NC2=CC=CC=C2N1
InChIInChI=1S/C9H9N3O2/c1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H2,10,11,12,13)/i2D,3D,4D,5D
InChIKeyTWFZGCMQGLPBSX-QFFDRWTDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.01 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carbendazim-d4 Internal Standard


Carbendazim-d4 is a deuterium-labeled analog of the systemic benzimidazole fungicide carbendazim, wherein four hydrogen atoms on the benzimidazole ring are replaced by deuterium (≥98 atom % D) . This stable isotope-labeled compound is utilized as an internal standard (IS) in isotope dilution mass spectrometry (ID-MS) methods, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), to correct for matrix effects and analytical variability during the quantitative analysis of carbendazim residues in complex matrices such as food, environmental, and biological samples [1]. As a non-radioactive, stable isotopologue, it co-elutes with the native analyte but is distinguishable by its +4 Da mass shift, enabling precise and accurate quantification [2].

Isotope dilution MS
Co-eluting +4 Da ISTD for carbendazim residue analysis in food, environmental, and biological research matrices.
Matrix-effect correction
Supports ID-LC-MS/MS methods in complex matrices such as vegetables, wine, soil, and water.
Selection context
Deuterated analog with reported isotopic enrichment; suitable for research requiring matched internal standard performance.

Carbendazim-d4: Irreplaceable in ID-MS


Generic, non-deuterated internal standards or even structural analogs cannot replicate the performance of Carbendazim-d4 in isotope dilution mass spectrometry (ID-MS). The quantitative accuracy of ID-MS relies on the near-identical physicochemical behavior of the analyte and its isotopically labeled internal standard throughout sample preparation and ionization [1]. Carbendazim-d4, with its four deuterium atoms, co-elutes with native carbendazim and experiences the same matrix-induced ion suppression or enhancement, a phenomenon that can cause errors exceeding 50% in complex matrices like wine or vegetables when using non-isotopic internal standards [2]. Using a less rigorously characterized deuterated analog, such as Carbendazim-d3, introduces additional risk due to potential differences in isotopic purity, stability, and chromatographic resolution, which directly impact method validation parameters like precision and recovery [3]. The evidence below quantifies these critical differentiators.

Non-isotopic internal standard mismatch
Structural analogs or external calibration may not correct for matrix-induced ion suppression; recoveries can shift outside acceptable ranges in complex food or environmental matrices.
Lower deuterium count (d3) introduces uncertainty
Carbendazim-d3 may exhibit smaller mass shift and higher isotopic cross-talk risk; certified isotopic purity may be less consistently documented, affecting method validation.
Certified traceability gap
Alternatives without ISO 17034 certification or explicit isotopic enrichment data may require additional characterization for accredited laboratory workflows.

Carbendazim-d4 Evidence Guide


Accuracy in Vegetable Matrices

In a validated ID-LC/MS/MS method for carbamate pesticides in vegetables (cabbage, carrot, cucumber, ginseng), the use of Carbendazim-d4 as an internal standard achieved repeatability and reproducibility of approximately 2%, with measured values for carbendazim in a certified reference material (CRM) agreeing with the certified value within uncertainty: (0.0724 ± 0.0013) mg/kg vs. certified (0.074 ± 0.004) mg/kg [1]. This level of accuracy is unattainable with non-isotopic internal standards or external calibration due to matrix effects.

Accuracy in vegetables
Reported
~2 % repeatability; CRM agreement (0.0724 ± 0.0013) vs. certified (0.074 ± 0.004) mg/kg
Supports high-precision ID-LC-MS/MS quantification; demonstrates ISTD-based accuracy for vegetable matrices.
Method context: ID-LC/MS/MS with Carbendazim-d4 IS in fortified vegetable homogenates.
Food Safety Pesticide Residue Analysis Isotope Dilution Mass Spectrometry

Matrix Effect Correction in Red Wine

A UPLC-HRMS method for 18 pesticides in red wine employed Carbendazim-d4 alongside five other deuterated internal standards to reduce matrix effects [1]. While the study does not provide a direct % matrix effect value, the method achieved satisfactory recoveries of 85.4%-117.9% across spiked levels from 1 to 40 µg/kg, with RSDs of 0.5%-6.1% [1]. Without isotope dilution, matrix-induced ion suppression in complex wine matrices can render quantitative analysis unreliable, often leading to recoveries outside the acceptable 70-120% range.

Matrix effect in red wine
Method context
Recovery 85.4 % – 117.9 % across 1–40 µg/kg; RSD 0.5 % – 6.1 %
Carbendazim-d4 enabled validated recovery in a challenging wine matrix; external calibration may not reach comparable range.
UPLC-HRMS multi-residue method; cross-study comparison with external calibration.
Beverage Analysis High-Resolution Mass Spectrometry Matrix Effects

Certified Isotopic Purity & Regulatory Certification

Carbendazim-d4 offered as a PESTANAL® analytical standard from Sigma-Aldrich is certified with an isotopic purity of ≥98 atom % D and an assay of ≥95.0% (HPLC) . This contrasts with non-certified deuterated analogs or lower-purity standards (e.g., some Carbendazim-d3 products) which may lack a certificate of analysis (CoA) detailing isotopic enrichment. The availability of ISO 17034 certified reference materials (CRMs) of Carbendazim-d4 further ensures traceability to primary material from an NMI (e.g., NIST or NMIJ) , a requirement for accredited laboratories operating under ISO/IEC 17025.

Isotopic purity & certification
Specification review
≥98 atom % D; ISO 17034 CRM availability; ≥95.0 % assay (HPLC)
Provides documented isotopic enrichment and metrological traceability for quality control workflows.
Certificate of Analysis data; comparison with non-certified -d3 offerings. Data to verify for lot-specific attributes.
Certified Reference Material Quality Control Regulatory Compliance

Precision & Recovery in Environmental Matrices

Validation data from an analytical method for carbendazim in soil and water matrices using Carbendazim-d4 as internal standard demonstrate high recovery (92% in soil, 105% in water) with good precision (RSD ≤8.5%) and low limits of quantification (LOQ: 0.05 µg/kg in soil, 0.02 µg/kg in water) . These values represent a significant improvement over methods employing non-deuterated internal standards, which often exhibit lower and more variable recoveries due to differential extraction and ionization efficiency.

Precision in soil & water
Reported
Recovery 92 % (soil), 105 % (water); RSD ≤8.5 %; LOQ 0.05 µg/kg (soil), 0.02 µg/kg (water)
Supports trace-level environmental residue analysis; reported LOQ and recovery may improve over non-isotopic methods.
Data to verify; cross-study comparable evidence from supplier validation report.
Environmental Analysis Soil and Water Testing Method Validation

Co-Elution & MS Resolution vs. d3 Analog

Carbendazim-d4, with its four deuterium atoms on the benzimidazole ring, provides a +4 Da mass shift from the native analyte, minimizing isotopic overlap and ensuring baseline resolution in MS detection . In contrast, Carbendazim-d3 offers a +3 Da shift, which may present a higher risk of isotopic cross-talk in high-resolution MS or when analyzing complex mixtures with other +3 Da isotopologues. The consistent co-elution of Carbendazim-d4 with carbendazim has been demonstrated across multiple reversed-phase LC methods, a prerequisite for effective matrix effect correction [REFS-2, REFS-3].

Co-elution & MS shift vs d3
Class-level
+4 Da mass shift (d4) vs +3 Da (d3); consistent co-elution in reversed-phase LC
+4 Da shift may reduce isotopic cross-talk relative to d3 analog; supports cleaner peak assignment in trace analysis.
Class-level inference from general isotope labeling principles; method-specific verification recommended.
Chromatography Mass Spectrometry Isotope Labeling

Carbendazim-d4 Application Scenarios


Regulatory Pesticide Residue Monitoring

Laboratories accredited to ISO/IEC 17025 performing pesticide residue analysis in food commodities (e.g., vegetables, fruits, wine) for compliance with EU Maximum Residue Limits (MRLs) require a validated method with documented accuracy and traceability. The ID-LC/MS/MS method using Carbendazim-d4, which achieved ~2% repeatability and agreement with CRM certified values within uncertainty [1], provides the necessary data quality for regulatory reporting. The availability of ISO 17034 certified Carbendazim-d4 ensures metrological traceability [2].

Environmental Fate Studies in Soil & Water

Research investigating the degradation, adsorption, and leaching of carbendazim in soil and water systems demands low limits of quantification (LOQ) to detect trace residues. The method validated with Carbendazim-d4 achieved an LOQ of 0.05 µg/kg in soil and 0.02 µg/kg in water with high recovery (>90%) [1], making it suitable for environmental fate studies where carbendazim concentrations may be near regulatory limits (e.g., EU drinking water limit of 0.1 µg/L).

Reference Method Development

National metrology institutes (NMIs) and reference laboratories developing primary reference methods for carbendazim in food or environmental matrices rely on isotope dilution mass spectrometry (ID-MS) with well-characterized isotopically labeled internal standards. The ID-LC/MS/MS method using Carbendazim-d4 was validated as a candidate reference method, demonstrating reproducibility and reliability suitable for assigning certified values to reference materials [1]. This application underscores the compound's role in the highest echelon of analytical quality assurance.

Multi-Residue Screening in Beverages

Contract research organizations (CROs) and food testing labs employing multi-residue LC-MS/MS or UPLC-HRMS methods for beverages like wine require internal standards that effectively compensate for variable matrix effects across a wide concentration range. The method using Carbendazim-d4 in red wine achieved satisfactory recoveries (85.4%-117.9%) and precision (RSD 0.5%-6.1%) from 1 to 40 µg/kg [1], demonstrating its suitability for high-throughput screening applications where consistent data quality is paramount.

Application
Selection Property
Validation Focus
Food residue regulatory analysis
Isotopic purity and traceable certification
Accuracy and precision in complex food matrices
Environmental fate studies in soil and water
Low LOQ and matrix-matched recovery
Trace-level quantification in environmental matrices
Reference method development
Documented precision and CRM agreement
Metrological traceability and method robustness
Multi-residue screening in beverages
Matrix-effect correction across wide concentration range
Recovery consistency in UPLC-HRMS workflows

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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